

# spectroscopic data of euphorbol (NMR, IR, MS)

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A Comprehensive Technical Guide to the Spectroscopic Data of Euphorbol

This technical guide provides an in-depth overview of the spectroscopic data for **euphorbol**, a tetracyclic triterpenoid alcohol of the euphane series. Due to its close structural relationship and frequent co-occurrence with euphol (a tirucallane-type isomer), spectroscopic data for euphol is extensively referenced and presented here as a close analogue. This document is intended for researchers, scientists, and professionals in the field of drug development.

# **Spectroscopic Data**

The structural elucidation of **euphorbol** and its isomers is heavily reliant on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy Data**

The ¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of the molecule. The following tables summarize the chemical shifts (δ) in parts per million (ppm) for euphol, a close structural isomer of **euphorbol**. The data is typically recorded in deuterated chloroform (CDCl₃).

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Euphol



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	3.22	dd	11.7, 4.5
H-24	5.18	t	7.1
Methyls	0.75 - 1.67	s, d	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Euphol[1]

Carbon	Chemical Shift (δ, ppm)	Carbon	Chemical Shift (δ, ppm)
C-1	35.4	C-16	28.3
C-2	28.0	C-17	49.9
C-3	79.2	C-18	15.8
C-4	39.2	C-19	20.4
C-5	51.2	C-20	36.1
C-6	19.2	C-21	19.1
C-7	28.0	C-22	35.7
C-8	134.3	C-23	25.0
C-9	133.8	C-24	125.4
C-10	37.5	C-25	131.1
C-11	21.7	C-26	17.9
C-12	31.1	C-27	25.9
C-13	44.3	C-28	28.2
C-14	50.2	C-29	15.7
C-15	30.0	C-30	24.9



## Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **euphorbol**. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

Table 3: Mass Spectrometry Data for Euphol[1][2]

Technique	Ionization Mode	Molecular Ion (m/z)	Key Fragments (m/z)	Molecular Formula
ESI-MS	Positive	427 [M+H]+	409 [M+H-H <sub>2</sub> O] <sup>+</sup>	С30Н50О
APCI(+)-FT-ICR MS	Positive	426.38567 [M]+ <sup>-</sup>	-	С30Н50О

### Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **euphorbol** is characterized by the following absorption bands.

Table 4: Infrared (IR) Spectroscopy Data for Euphol

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3613	О-Н	Stretching (hydroxyl group)
~2960-2850	С-Н	Stretching (alkane)
~1640	C=C	Stretching (alkene)
~1375	С-Н	Bending (methyl/methylene)
~1020	C-O	Stretching (alcohol)

# **Experimental Protocols**

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized methodologies for the key experiments.



# **Isolation of Euphorbol**

**Euphorbol** is typically isolated from the latex or extracts of various Euphorbia species.[2] A general procedure involves:

- Extraction: The plant material is extracted with a suitable organic solvent such as hexane or a mixture of dichloromethane and methanol.
- Chromatography: The crude extract is subjected to column chromatography over silica gel.
  [3]
- Purification: Fractions containing euphorbol are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]

#### **NMR Spectroscopy**

- Sample Preparation: A few milligrams of purified **euphorbol** are dissolved in a deuterated solvent, typically CDCl<sub>3</sub>, and transferred to an NMR tube.
- Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
- ¹H NMR: Standard proton spectra are acquired to determine the chemical shifts and coupling constants of the hydrogen atoms.
- 13C NMR: Proton-decoupled 13C NMR spectra are obtained to identify the chemical shifts of all carbon atoms in the molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often used for complete structural assignment.

## **Mass Spectrometry**

- Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.[2][3]
- Ionization: Depending on the instrument, various ionization techniques can be used, including Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
   [2] Electron Ionization (EI) is common in GC-MS.[3]



 Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, providing the molecular weight and fragmentation pattern.

### **IR Spectroscopy**

- Sample Preparation: A small amount of the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet.
- Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.

# Visualization of Biosynthetic Pathway

**Euphorbol** is biosynthesized through the mevalonate pathway, starting from acetyl-CoA. The following diagram illustrates the key steps leading to the formation of the euphane skeleton.



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Caption: Biosynthetic pathway of euphol/euphorbol from Acetyl-CoA.

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